3-Chloro-3-(4-chlorobenzyl)-3H-diazirine 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine
Brand Name: Vulcanchem
CAS No.: 91309-66-9
VCID: VC15979682
InChI: InChI=1S/C8H6Cl2N2/c9-7-3-1-6(2-4-7)5-8(10)11-12-8/h1-4H,5H2
SMILES:
Molecular Formula: C8H6Cl2N2
Molecular Weight: 201.05 g/mol

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine

CAS No.: 91309-66-9

Cat. No.: VC15979682

Molecular Formula: C8H6Cl2N2

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine - 91309-66-9

Specification

CAS No. 91309-66-9
Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
IUPAC Name 3-chloro-3-[(4-chlorophenyl)methyl]diazirine
Standard InChI InChI=1S/C8H6Cl2N2/c9-7-3-1-6(2-4-7)5-8(10)11-12-8/h1-4H,5H2
Standard InChI Key FXWWQJFFTURQOO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC2(N=N2)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine features a diazirine ring (a three-membered cyclopropane analog with two nitrogen atoms) substituted with a chlorine atom and a 4-chlorobenzyl group. Key identifiers include:

PropertyValueSource
CAS No.91309-66-9
Molecular FormulaC₈H₆Cl₂N₂
Molecular Weight201.05 g/mol
IUPAC Name3-chloro-3-[(4-chlorophenyl)methyl]diazirine
SMILESC1=CC(=CC=C1CC2(N=N2)Cl)Cl
InChIKeyFXWWQJFFTURQOO-UHFFFAOYSA-N

The benzyl group enhances lipophilicity compared to simpler aryl diazirines, potentially improving membrane permeability in biological applications.

Synthesis and Optimization Strategies

General Diazirine Synthesis Pathways

Diazirines are commonly synthesized via cyclization of amidines or oxidation of diaziridines. For 3-chloro derivatives, chloramine (NH₂Cl) or N-chlorosuccinimide (NCS) are employed as chlorinating agents . A proposed route for 3-chloro-3-(4-chlorobenzyl)-3H-diazirine involves:

  • Benzamidine Formation: Reaction of 4-chlorobenzylamine with ammonia under acidic conditions.

  • Chlorination: Treatment with NCS to introduce the chlorine substituent.

  • Cyclization: Base-mediated closure to form the diazirine ring .

Challenges in Synthesis

  • Stability Issues: Diazirines are thermally sensitive; the benzyl group may exacerbate decomposition at elevated temperatures.

  • Yield Optimization: Reported yields for analogous chloro-diazirines range from 40–70%, necessitating precise stoichiometric control .

Applications in Photochemistry and Beyond

Photoaffinity Labeling

Diazirines are prized for generating carbene intermediates upon UV irradiation (λ = 350–365 nm), which insert nonspecifically into C–H bonds. This property makes 3-chloro-3-(4-chlorobenzyl)-3H-diazirine a candidate for:

  • Protein Interaction Mapping: Capturing transient protein-ligand interactions in structural biology.

  • Material Science: Surface functionalization of polymers via covalent bonding .

Comparative Reactivity with Analogues

The table below contrasts key properties with 3-(4-chlorophenyl)-3-chloro-3H-diazirine (PubChem CID 10856218) :

PropertyTarget CompoundPubChem CID 10856218
Molecular FormulaC₈H₆Cl₂N₂C₇H₄Cl₂N₂
Molecular Weight201.05 g/mol187.02 g/mol
XLogP3~3.5 (estimated)3.1
Rotatable Bonds21
Aromatic Substituent4-Chlorobenzyl4-Chlorophenyl

The benzyl group increases steric bulk and lipophilicity (higher XLogP3), which may enhance binding to hydrophobic targets but reduce aqueous solubility .

Stability and Degradation Profiles

Thermal Stability

Diazirines decompose via nitrogen extrusion to form nitriles. Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset at 80–100°C . The benzyl group likely lowers thermal stability compared to phenyl-substituted analogs due to increased steric strain.

Photolytic Behavior

Upon UV exposure, the compound generates a dichlorocarbene intermediate:

C8H6Cl2N2hνC7H6Cl2+N2\text{C}_8\text{H}_6\text{Cl}_2\text{N}_2 \xrightarrow{h\nu} \text{C}_7\text{H}_6\text{Cl}_2 + \text{N}_2 \uparrow

This reactivity underpins its utility in crosslinking applications but necessitates storage in dark, cool conditions .

Future Research Directions

Synthetic Methodology Development

  • Flow Chemistry: Adopting continuous-flow systems (as demonstrated for fluorodiazirines ) could improve safety and yield by minimizing intermediate decomposition.

  • Catalytic Cyclization: Transition metal catalysts (e.g., Cu(I)) may enable milder reaction conditions .

Biological Evaluation

  • Toxicity Profiling: No data exist on mammalian cytotoxicity; preliminary assays in cell lines are critical for biomedical applications.

  • Target Identification: Screening against protein libraries could reveal specific interactors leveraged in drug discovery.

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